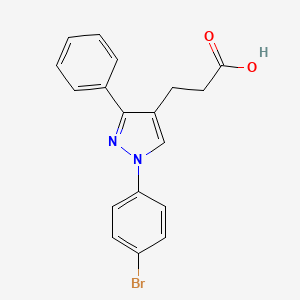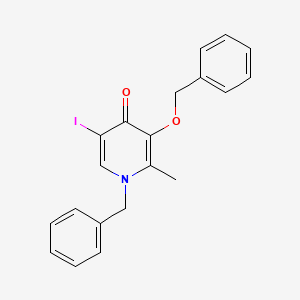
8-Ethylquinoline 1-oxide
Descripción general
Descripción
8-Ethylquinoline 1-oxide is a reactant used for the preparation of α, β-unsaturated enones with catalytic amounts of Gold complexes and the synthesis of azetidines (4-membered nitrogen-containing heterocycles) through an intramolecular oxidative cyclization in the presence of catalytic amounts of Gold complexes .
Synthesis Analysis
8-Ethylquinoline N-oxide is a reactant for the preparation of α, β-unsaturated enones with catalytic amounts of Gold complexes. It is also used in the synthesis of azetidines (4-membered nitrogen-containing heterocycles) through an intramolecular oxidative cyclization in the presence of catalytic amounts of Gold complexes .Molecular Structure Analysis
The molecular formula of 8-Ethylquinoline 1-oxide is C11H11NO, and its molecular weight is 173.21 . Quinoline is one of the most common nitrogen-containing heterocycles due to its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry .Chemical Reactions Analysis
8-Ethylquinoline N-oxide is used as a reactant for the preparation of α, β-unsaturated enones with catalytic amounts of Gold complexes. It is also used in the synthesis of azetidines through an intramolecular oxidative cyclization in the presence of catalytic amounts of Gold complexes .Physical And Chemical Properties Analysis
8-Ethylquinoline 1-oxide is a solid substance with a molecular weight of 173.21. Its storage temperature is between 2-8°C .Aplicaciones Científicas De Investigación
Gold-Catalyzed Intermolecular Oxidations
“8-Ethylquinoline N-oxide” is used as an oxidant in gold-catalyzed intermolecular oxidations of internal alkynes, leading to the formation of synthetically versatile α,β-unsaturated carbonyls with high regioselectivities and excellent yields .
Molecular Dynamics Simulation
Ambeed has utilized “8-Ethylquinoline 1-oxide” in 3D visualizing molecular dynamics simulations to enhance understanding of stereochemistry, isomerism, hybridization, and orbitals .
Direct C–H Alkenylation
The compound has been employed in the direct C-8 functionalization of quinoline N-oxides with different alkenes, which is followed by the removal of the N-oxide moiety in a single-step process .
Antioxidant Capabilities Assessment
Research has investigated the antioxidant capabilities of quinoline derivatives, including “8-Ethylquinoline N-oxide”, by assessing their free radical scavenging activity .
Regioselective Functionalization
Studies have explored the regioselective functionalization of quinoline N-oxides using various catalysts and oxidants to achieve N-alkylation .
Propiedades
IUPAC Name |
8-ethyl-1-oxidoquinolin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-9-5-3-6-10-7-4-8-12(13)11(9)10/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEBWZDDNNWJJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1[N+](=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Ethylquinoline 1-oxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 8-ethylquinoline N-oxide in the gold-catalyzed synthesis reactions described in the research?
A1: 8-Ethylquinoline N-oxide acts as a stoichiometric oxidant in the gold-catalyzed reactions described in the research papers [, , ]. It facilitates the formation of a reactive α-oxo gold carbene intermediate from a terminal alkyne in the presence of a gold catalyst. This intermediate then reacts further to yield the desired products, such as 4-(2-oxoalkoxy)butyl methanesulfonates or cyclobutanones [, , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzyl N-[(cyclopropylcarbamoyl)methyl]carbamate](/img/structure/B1531072.png)

![Imidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B1531074.png)









